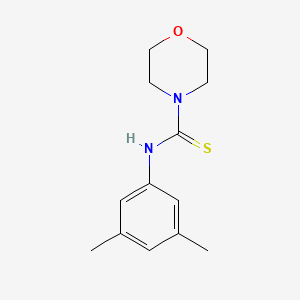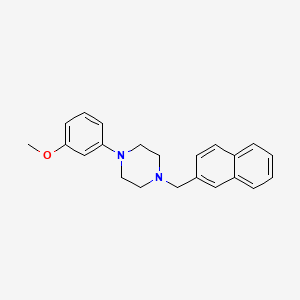![molecular formula C23H16N2O B5821491 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile, also known as BVT.5182, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. In 5182, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Mécanisme D'action
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile works by binding to the ATP-binding site of AKT and PDK1, inhibiting their activity and preventing the downstream signaling pathways that promote cell growth and survival. This ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can effectively inhibit the activity of AKT and PDK1 in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile in lab experiments is its specificity for AKT and PDK1, which allows for targeted inhibition of these kinases in cancer cells. However, one limitation is the need for further studies to determine its efficacy in vivo and its potential for off-target effects.
Orientations Futures
There are several future directions for further research on 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile. These include exploring its potential use in combination with other cancer treatments, investigating its efficacy in animal models, and developing more potent and selective inhibitors of AKT and PDK1. Additionally, further studies are needed to determine the optimal dosage and administration of 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile for cancer treatment.
Méthodes De Synthèse
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(4-cyanophenyl)ethanone with 2-(benzyloxy)benzaldehyde to form 2-[2-(benzyloxy)phenyl]-1-cyanovinyl]-4-cyanophenyl ketone. This intermediate is then reacted with sodium methoxide to form 4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile.
Applications De Recherche Scientifique
4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile has been studied for its potential use in cancer treatment, specifically in the inhibition of the protein kinases AKT and PDK1. These kinases are known to play a role in cell growth and survival, and their overexpression has been linked to the development and progression of various types of cancer.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-(2-phenylmethoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-15-18-10-12-20(13-11-18)22(16-25)14-21-8-4-5-9-23(21)26-17-19-6-2-1-3-7-19/h1-14H,17H2/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQCIBNTYJPJAW-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)



![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)

![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)


![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)


